molecular formula C24H18F2N6 B2482350 N~6~-(4-fluorobenzyl)-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955305-36-9

N~6~-(4-fluorobenzyl)-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2482350
CAS No.: 955305-36-9
M. Wt: 428.447
InChI Key: QWPGWKKQEYIALR-UHFFFAOYSA-N
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Description

N⁶-(4-Fluorobenzyl)-N⁴-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by dual fluorine substitutions: a 4-fluorobenzyl group at the N⁶ position and a 4-fluorophenyl group at the N⁴ position, with a phenyl ring at the 1-position of the pyrazole core. This structural framework is associated with kinase inhibition and receptor antagonism, as seen in related compounds targeting insulin-like growth factor (IGF) receptors . The fluorine atoms likely enhance binding affinity via hydrophobic interactions and improve metabolic stability, common features in fluorinated pharmacophores.

Properties

IUPAC Name

4-N-(4-fluorophenyl)-6-N-[(4-fluorophenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F2N6/c25-17-8-6-16(7-9-17)14-27-24-30-22(29-19-12-10-18(26)11-13-19)21-15-28-32(23(21)31-24)20-4-2-1-3-5-20/h1-13,15H,14H2,(H2,27,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPGWKKQEYIALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)NC4=CC=C(C=C4)F)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N~6~-(4-fluorobenzyl)-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (referred to as compound 1) is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and enzyme inhibition. This article explores the biological activity of compound 1, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

PropertyValue
Molecular Formula C25H21FN6
Molecular Weight 424.5 g/mol
IUPAC Name 6-N-[(4-fluorophenyl)methyl]-4-N-(3-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
InChI Key HOYJFFLJSQPXTN-UHFFFAOYSA-N

Compound 1 exhibits its biological activity primarily through its interaction with various molecular targets:

  • Enzyme Inhibition : It has been identified as a potential inhibitor of epidermal growth factor receptors (EGFR), which play a crucial role in cell proliferation and survival. The compound's structural similarity to ATP allows it to act as an ATP-competitive inhibitor, interfering with kinase activity critical for cancer cell growth .
  • Apoptotic Induction : In vitro studies have shown that compound 1 can induce apoptosis in cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). It promotes an increase in the BAX/Bcl-2 ratio, indicating enhanced apoptotic signaling pathways .

Biological Activity Studies

Recent studies have evaluated the anti-proliferative effects of compound 1 and its derivatives. The following table summarizes key findings from selected research articles:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
A5498.21EGFR inhibition and apoptosis induction
HCT-11619.56EGFR inhibition and apoptosis induction
EGFR WT0.016ATP-competitive inhibition
EGFR T790M0.236ATP-competitive inhibition

Case Study 1: Anti-Cancer Activity

In a study focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives, compound 1 was highlighted for its potent anti-proliferative activity against A549 and HCT-116 cell lines. The study demonstrated that compound 1 not only inhibited cell growth but also triggered apoptotic pathways, making it a promising candidate for further development in cancer therapeutics .

Case Study 2: Kinase Inhibition

Another investigation assessed the kinase inhibitory activity of various pyrazolo[3,4-d]pyrimidine derivatives against wild-type and mutant forms of EGFR. Compound 1 showed significant potency against both forms, suggesting its potential utility in treating cancers with EGFR mutations that confer resistance to existing therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents (N⁴/N⁶/1-position) Molecular Formula Molecular Weight Solubility (pH 7.4) Key References
N⁶-(4-Fluorobenzyl)-N⁴-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine N⁴: 4-Fluorophenyl; N⁶: 4-Fluorobenzyl; 1: Phenyl C₂₅H₁₈F₂N₈ 484.46 g/mol Not reported
N⁴-(3-Fluorophenyl)-1-phenyl-N⁶-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine () N⁴: 3-Fluorophenyl; N⁶: Propyl; 1: Phenyl C₂₁H₂₀FN₇ 401.43 g/mol Not reported
N⁴-(3-Chloro-4-methylphenyl)-N⁶-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine () N⁴: 3-Chloro-4-methylphenyl; N⁶: Ethyl; 1: Methyl C₁₅H₁₇ClN₆ 316.79 g/mol 0.5 µg/mL
6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one () 1: 4-Fluoro-2-hydroxyphenyl; Core: 6-tert-butyl C₁₆H₁₆FN₅O₂ 353.34 g/mol Not reported
N⁴,N⁶-Bis(isopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine () N⁴/N⁶: Isopropyl; 1: Phenyl C₁₇H₂₂N₆ 310.40 g/mol Not reported

Structural and Functional Analysis

Impact of Fluorine Substitution

  • Positional Effects : The 4-fluorophenyl group in the target compound contrasts with the 3-fluorophenyl analog (). Fluorine at the para position may enhance π-π stacking with aromatic residues in kinase binding pockets compared to meta substitution .
  • Hydrophobicity vs. The low solubility of the chloro-methyl derivative (0.5 µg/mL, ) underscores this trade-off .

Role of Alkyl and Aromatic Groups

  • N⁶ Alkyl Chains : Propyl () and ethyl () groups at N⁶ increase lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility. The 4-fluorobenzyl group in the target compound balances bulk and polarity.

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